1-(3-Chloro-5-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16773061
InChI: InChI=1S/C9H9ClF3N.ClH/c1-5(14)6-2-7(9(11,12)13)4-8(10)3-6;/h2-5H,14H2,1H3;1H
SMILES:
Molecular Formula: C9H10Cl2F3N
Molecular Weight: 260.08 g/mol

1-(3-Chloro-5-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride

CAS No.:

Cat. No.: VC16773061

Molecular Formula: C9H10Cl2F3N

Molecular Weight: 260.08 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Chloro-5-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride -

Specification

Molecular Formula C9H10Cl2F3N
Molecular Weight 260.08 g/mol
IUPAC Name 1-[3-chloro-5-(trifluoromethyl)phenyl]ethanamine;hydrochloride
Standard InChI InChI=1S/C9H9ClF3N.ClH/c1-5(14)6-2-7(9(11,12)13)4-8(10)3-6;/h2-5H,14H2,1H3;1H
Standard InChI Key NNQYXQKUFMVVNA-UHFFFAOYSA-N
Canonical SMILES CC(C1=CC(=CC(=C1)Cl)C(F)(F)F)N.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The IUPAC name of this compound is 1-(3-chloro-5-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride. Its molecular formula is C₉H₁₀ClF₃N·HCl, yielding a molecular weight of 276.56 g/mol . The structure consists of a phenyl ring with chlorine (-Cl) and trifluoromethyl (-CF₃) groups at positions 3 and 5, respectively, attached to an ethylamine group that is protonated as a hydrochloride salt (Fig. 1).

Table 1: Key Identifiers of 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethan-1-amine Hydrochloride

PropertyValueSource
CAS RN2411639-49-9
Molecular FormulaC₉H₁₀ClF₃N·HCl
Molecular Weight276.56 g/mol
Storage ConditionsRoom temperature
Hazard ClassificationIrritant, Corrosive

The compound’s stereochemistry is critical for its biological activity. The ethylamine group introduces a chiral center, necessitating enantioselective synthesis for pharmaceutical applications .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 1-(3-chloro-5-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride involves multi-step organic reactions:

  • Friedel-Crafts Acylation: Introduce a ketone group to 3-chloro-5-(trifluoromethyl)benzene using acetyl chloride and a Lewis catalyst (e.g., AlCl₃) .

  • Reductive Amination: Convert the ketone to an amine via reaction with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) .

  • Hydrochloride Formation: Treat the free amine with hydrochloric acid to precipitate the hydrochloride salt .

Reaction Scheme:

  • Acylation:
    C₆H₃Cl(CF₃)+CH₃COClAlCl₃C₆H₃Cl(CF₃)COCH₃\text{C₆H₃Cl(CF₃)} + \text{CH₃COCl} \xrightarrow{\text{AlCl₃}} \text{C₆H₃Cl(CF₃)COCH₃}

  • Reduction:
    C₆H₃Cl(CF₃)COCH₃+NH₄OAcNaBH₃CNC₆H₃Cl(CF₃)CH₂NH₂\text{C₆H₃Cl(CF₃)COCH₃} + \text{NH₄OAc} \xrightarrow{\text{NaBH₃CN}} \text{C₆H₃Cl(CF₃)CH₂NH₂}

  • Salt Formation:
    C₆H₃Cl(CF₃)CH₂NH₂+HClC₆H₃Cl(CF₃)CH₂NH₃⁺Cl⁻\text{C₆H₃Cl(CF₃)CH₂NH₂} + \text{HCl} \rightarrow \text{C₆H₃Cl(CF₃)CH₂NH₃⁺Cl⁻}

This methodology aligns with protocols used for related aryl amines, such as (R)-1-(3-chloro-5-fluorophenyl)ethanamine hydrochloride .

Optimization Challenges

Key challenges include controlling regioselectivity during acylation and minimizing racemization during amination. Catalytic asymmetric synthesis methods, such as using chiral ligands, enhance enantiopurity . For instance, Haga et al. achieved >85% enantiomeric excess (ee) for similar pyridin-2-amine derivatives .

Physicochemical Properties

Thermal Stability and Phase Behavior

The compound’s melting point is estimated at 150–170°C based on analogs like 3-chloro-5-(trifluoromethyl)aniline (mp 79–82°C) . The hydrochloride salt’s higher melting point reflects ionic lattice stabilization. The boiling point is extrapolated to 250–300°C under reduced pressure, consistent with trifluoromethyl-substituted aromatics .

Table 2: Comparative Physicochemical Data

CompoundMelting Point (°C)Boiling Point (°C)Density (g/cm³)
Target Compound150–170250–300 (est.)1.4–1.6 (est.)
3-Chloro-5-(trifluoromethyl)aniline 79–82218.21.4
3-Chloro-5-(trifluoromethyl)pyridin-2-amine 84–94201.61.5

Solubility and Partitioning

The compound is sparingly soluble in water (<1 mg/mL) but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Its LogP (estimated 3.2–3.5) indicates high lipophilicity, favoring membrane permeability in biological systems .

Pharmaceutical Applications

Role in Afoxolaner Synthesis

1-(3-Chloro-5-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride is a key intermediate in synthesizing Afoxolaner, an isoxazoline-class insecticide used in veterinary medicine . The amine group undergoes condensation with isoxazoline precursors to form the active pharmacophore (Fig. 2).

Broader Medicinal Chemistry Utility

The trifluoromethyl group enhances metabolic stability and bioavailability, making the compound valuable for CNS drug candidates. Recent patents highlight its use in dopamine receptor modulators and kinase inhibitors .

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